rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylicacid
Description
rac-(1R,2R)-2-Chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and both chloro and methoxycarbonyl (-COOCH₃) substituents at position 2 of the cyclopropane ring. Its molecular formula is C₇H₉ClO₄, with a molecular weight of 192.45 g/mol (calculated). The stereochemical configuration (1R,2R) and the presence of electron-withdrawing groups (Cl and COOCH₃) impart unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
(1R,2R)-2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDXLZDPYTWCAC-AWFVSMACSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a chloro-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives
Reduction: Formation of 2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Substitution: Formation of 2-azido-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Scientific Research Applications
rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and natural products.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares the target compound with structurally related cyclopropane derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| rac-(1R,2R)-2-Chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | Not provided | C₇H₉ClO₄ | Cl, COOCH₃ | 192.45 |
| (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | 88335-97-1 | C₇H₁₀O₄ | COOCH₃ | 170.16 |
| trans-2-Cyanocyclopropanecarboxylic acid | 39891-82-2 | C₅H₅NO₂ | CN | 127.10 |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | 871476-77-6 | C₆H₇F₃O₂ | CF₃ | 168.11 |
| rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid | 1430328-71-4 | C₁₂H₁₄O₄ | 2,5-Dimethoxyphenyl | 246.24 |
| rac-(1R,2R)-2-(Pyrrolidin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | 2418618-68-3 | C₉H₁₄ClNO₂ | Pyrrolidine, HCl | 219.67 |
Key Differences and Implications
Electronic Effects
- Target Compound : The chloro and methoxycarbonyl groups are both electron-withdrawing, creating a highly polarized environment at position 2. This enhances electrophilicity, making the compound reactive in nucleophilic substitutions or cross-coupling reactions .
Steric Effects
- Target Compound : The two substituents at position 2 introduce steric hindrance, which may limit access to certain reaction sites but enhance selectivity in binding to biological targets.
- rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid : The bulky phenyl group increases lipophilicity and may improve membrane permeability compared to the target compound .
Physical Properties
- Solubility: The target compound’s carboxylic acid group enhances water solubility relative to non-acidic analogs (e.g., esters or phenyl derivatives). However, the Cl and COOCH₃ groups reduce hydrophilicity, likely resulting in a moderate LogP value.
- Melting Point : Cyclopropane derivatives with aromatic substituents (e.g., phenyl groups) typically exhibit higher melting points due to π-π stacking, whereas the target compound’s melting point is expected to be lower .
Pharmacological Potential
- Cyclopropane derivatives are valued for their conformational rigidity, which mimics peptide bonds. The target compound’s substituents may optimize interactions with ion channels or enzymes, as seen in related Nav1.3 sodium channel inhibitors .
- The trifluoromethyl analog (CAS 871476-77-6) demonstrates enhanced metabolic stability due to the CF₃ group, a feature the target compound lacks .
Biological Activity
Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by various studies and data.
- IUPAC Name: rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
- Molecular Formula: C6H8ClO4
- Molar Mass: 179.58 g/mol
- CAS Number: 52920-02-2
Synthesis
The synthesis of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions using chloro-substituted alkenes and diazo compounds. Key reaction conditions include:
- Solvents: Dichloromethane or toluene
- Catalysts: Rhodium or copper complexes
- Temperature: Room temperature to reflux conditions
Anticancer Properties
Recent studies have indicated that derivatives of cyclopropane compounds exhibit varying degrees of anticancer activity. For instance, related compounds have been tested against different cancer cell lines, demonstrating potential in inhibiting cell proliferation. The specific activity of rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid has not been extensively documented but is hypothesized to possess moderate efficacy based on structural analogs.
Table 1: Biological Activity Comparison of Cyclopropane Derivatives
The mechanism by which rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. The presence of the chloro and methoxycarbonyl groups allows for various chemical modifications that can lead to the formation of reactive intermediates. These intermediates may interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Case Studies
A notable study involved the evaluation of structurally similar compounds in preclinical models. For example, the compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed in inflammatory models. While specific data for rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is limited, analogs have shown promising results in selectively inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the established synthetic routes for rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Cyclopropanation : Start with a dihaloalkene or alkene precursor. Use transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds to form the strained cyclopropane ring. Temperature control (<0°C to 25°C) minimizes side reactions .
- Functionalization : Introduce the chloro and methoxycarbonyl groups via nucleophilic substitution or carbene insertion. For example, treat intermediates with chlorinating agents (e.g., SOCl₂) and methyl chloroformate .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the racemic mixture. Purity (>95%) is confirmed via HPLC .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Temp. Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rh(II)-Catalyzed | Rh₂(OAc)₄ | -10 to 0 | 65–75 | 92–97 |
| Cu(I)-Mediated | Cu(OTf) | 20–25 | 50–60 | 85–90 |
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes enantiomers via splitting patterns (e.g., diastereotopic protons) and coupling constants. For example, cyclopropane ring protons show characteristic J values (8–12 Hz) .
- X-Ray Crystallography : Resolve absolute configuration using single-crystal analysis. SHELXL refinements verify bond angles and torsion strains .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring influence its reactivity in nucleophilic substitution reactions?
Methodological Answer: The (1R,2R) configuration imposes steric hindrance, directing nucleophiles (e.g., amines, thiols) to attack the less hindered C-1 position. Kinetic studies show:
- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) exhibit 3x slower reaction rates compared to smaller analogs (e.g., methylamine) due to C-2 chloro group hindrance .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution by 40% versus non-polar solvents .
Table 2 : Reactivity of (1R,2R) vs. (1S,2S) Enantiomers
| Enantiomer | Nucleophile | Solvent | Rate Constant (s⁻¹) |
|---|---|---|---|
| (1R,2R) | NH₃ | DMF | 0.45 |
| (1S,2S) | NH₃ | DMF | 0.12 |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer:
- Chiral Purity : Ensure enantiomeric excess (>98%) via chiral HPLC. Impure samples may contain inactive enantiomers masking activity .
- Assay Conditions : Optimize pH (e.g., 7.4 for physiological relevance) and cofactor availability (e.g., Mg²⁺ for ATP-dependent enzymes). For example, O-acetylserine sulfhydrylase inhibition is Mg²⁺-dependent .
- Control Experiments : Use known inhibitors (e.g., propargylglycine) as positive controls. Dose-response curves (IC₅₀ values) validate target specificity .
Q. What strategies mitigate cyclopropane ring strain during derivatization for medicinal chemistry applications?
Methodological Answer:
- Protective Groups : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to reduce electron-withdrawing effects that exacerbate ring strain during reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (5–10 min vs. hours) to minimize ring-opening side reactions. For example, amide couplings with HATU show 90% yield under microwave conditions .
- Computational Modeling : DFT calculations predict stable conformers. Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to design derivatives with lower strain .
Data Contradiction Analysis
Q. Why do some studies report high metabolic stability in vitro, while others note rapid degradation in vivo?
Methodological Answer:
- In Vitro vs. In Vivo Systems : Hepatic microsomes (in vitro) lack full-phase metabolism (e.g., conjugation), whereas in vivo models involve esterase-mediated hydrolysis of the methoxycarbonyl group .
- Species Variability : Rat liver S9 fractions show 2x faster degradation than human counterparts due to esterase activity differences. Use species-matched models for preclinical studies .
Table 3 : Metabolic Stability Across Models
| Model | Half-Life (h) | Metabolite Identified |
|---|---|---|
| Human Microsomes | 4.2 | Carboxylic acid |
| Rat Plasma | 0.8 | Methanol + CO₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
